molecular formula C6H6F7IO2 B3042119 4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethoxy)pentan-1-ol CAS No. 510768-14-6

4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethoxy)pentan-1-ol

Cat. No.: B3042119
CAS No.: 510768-14-6
M. Wt: 370 g/mol
InChI Key: KPABQJYHRYTITM-UHFFFAOYSA-N
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Description

4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethoxy)pentan-1-ol is a chemical compound with the formula C6H6F7IO2 . It is used in laboratory chemicals, manufacture of substances, and scientific research and development . The compound is also known by other names such as 4,5,5,5-Tetrafluoro-4-trifluoromethoxy-2-iodopentan-1-ol and 2-Iodo-4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pentan-1-ol .

Scientific Research Applications

  • Synthesis and Crystal Structure Applications : A study by Leroy et al. (2004) demonstrates the synthesis of a related compound, 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde, used in the synthesis of porphyrins, potentially indicating applications in materials science and supramolecular assemblies (Leroy et al., 2004).

  • Chemical Reactions and Synthesis : Grayson and Roycroft (1993) explored the acid-catalyzed intramolecular reactions of 5-(tetrahydro 2-furyl)pentanoic trifluoroacetic anhydride, leading to various lactones. This could suggest a broader interest in the synthesis of complex molecules involving fluorinated compounds (Grayson & Roycroft, 1993).

  • Organometallic Chemistry : Banks et al. (1967) discussed the synthesis and reactions of 2,3,5,6-tetrafluoro-4-iodopyridine, a study that falls under the realm of organometallic chemistry. This suggests potential applications in catalysis or as intermediates in organic synthesis (Banks et al., 1967).

  • Physical Chemistry and Catalysis : Research by Sato et al. (2008) on the dehydration of 1,5-pentanediol over ZrO2 and Yb2O3 catalysts, leading to 4-penten-1-ol, highlights the relevance of fluorinated compounds in catalysis and physical chemistry (Sato et al., 2008).

  • Molecular Structure Studies : Koningsveld and Meurs (1977) determined the molecular structure of a related compound, 2,2,4,4-tetramethyl-3-(3,4,5-trimethoxyphenyl)pentan-3-ol, through X-ray crystallography, which suggests applications in molecular structure determination (Koningsveld & Meurs, 1977).

  • Luminescent Material Research : Ambili Raj et al. (2008) synthesized and characterized europium complexes with a novel beta-diketone, which included a polyfluorinated alkyl group, indicating potential applications in the development of luminescent materials (Ambili Raj et al., 2008).

Safety and Hazards

This compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes in contact with skin . If inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it gets in the eyes, they should be rinsed cautiously with water for several minutes . Medical advice should be sought if skin or eye irritation occurs or persists . Contaminated clothing should be removed and washed before reuse . The compound should be stored in a well-ventilated place, with the container kept tightly closed . It should be disposed of to an approved waste disposal plant .

Properties

IUPAC Name

4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethoxy)pentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F7IO2/c7-4(5(8,9)10,1-3(14)2-15)16-6(11,12)13/h3,15H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPABQJYHRYTITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)I)C(C(F)(F)F)(OC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F7IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101184123
Record name 1-Pentanol, 4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101184123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510768-14-6
Record name 1-Pentanol, 4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=510768-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pentanol, 4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101184123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethoxy)pentan-1-ol
Reactant of Route 2
4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethoxy)pentan-1-ol
Reactant of Route 3
4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethoxy)pentan-1-ol
Reactant of Route 4
4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethoxy)pentan-1-ol
Reactant of Route 5
4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethoxy)pentan-1-ol
Reactant of Route 6
4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethoxy)pentan-1-ol

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